molecular formula C13H10N2O2S B1438668 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene CAS No. 1097819-60-7

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

Cat. No.: B1438668
CAS No.: 1097819-60-7
M. Wt: 258.3 g/mol
InChI Key: KXRAZOFXDNWHGM-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene is a heterocyclic compound that features a thiophene ring fused with a complex tricyclic structure. Heterocyclic compounds like this one are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .

Preparation Methods

The synthesis of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of thiophene derivatives under specific conditions. Industrial production methods often involve the use of metal catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. Its unique structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene lies in its complex tricyclic structure, which provides distinct electronic properties and reactivity compared to its analogues.

Biological Activity

5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CAS No. 1097819-60-7) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties and other therapeutic potentials based on various research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes thiophene and dioxane moieties. Its molecular formula is C13H10N2O2SC_{13}H_{10}N_2O_2S with a molecular weight of approximately 258.30 g/mol. The structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that compounds structurally related to this compound can inhibit the growth of various cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC50 values ranging from 4.27 µg/mL to higher concentrations depending on the specific derivative tested .
  • Mechanisms of Action : The mechanisms underlying the anticancer activity often involve the induction of apoptosis and inhibition of cell cycle progression through pathways like ERK1/2 signaling .

Additional Biological Activities

Beyond anticancer properties, compounds similar to this structure have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some related compounds exhibit significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Inflammatory responses have been shown to be modulated by similar thiophene derivatives, indicating possible applications in inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of thiophene-containing compounds:

  • Study on Anticancer Activity : A series of thiophene derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines using MTT assays. The most active compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : Research has indicated that certain derivatives can disrupt mitochondrial function in cancer cells leading to apoptosis. These findings suggest that the compound may interact with mitochondrial pathways crucial for cell survival .

Data Summary Table

Activity Cell Line Tested IC50 Value (µg/mL) Mechanism
AnticancerA549 (Lung Cancer)4.27Apoptosis induction
AnticancerSK-MEL-2 (Skin Cancer)VariesERK1/2 pathway inhibition
AntimicrobialVarious PathogensVariesDisruption of microbial membranes
Anti-inflammatoryIn vitro modelsVariesCytokine modulation

Properties

IUPAC Name

2-thiophen-3-yl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-4-18-7-8(1)13-14-9-5-11-12(6-10(9)15-13)17-3-2-16-11/h1,4-7H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRAZOFXDNWHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 2
Reactant of Route 2
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 3
Reactant of Route 3
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 4
Reactant of Route 4
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 5
Reactant of Route 5
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
Reactant of Route 6
5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

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